3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a structurally complex heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. Key substituents include a 4-chlorophenyl group at position 3, methyl groups at positions 2 and 5, and a 4-(o-tolyl)piperazinyl moiety at position 5. The o-tolyl group (ortho-methylphenyl) on the piperazine ring distinguishes it from analogs with simpler aryl or halogenated substituents. This compound belongs to a class of pyrazolo[1,5-a]pyrimidines, which are studied for diverse biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5/c1-17-6-4-5-7-22(17)29-12-14-30(15-13-29)23-16-18(2)27-25-24(19(3)28-31(23)25)20-8-10-21(26)11-9-20/h4-11,16H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXQMAKQNKJDTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including its potential as an anticancer agent and its effects on various biological pathways.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological significance. The presence of the 4-chlorophenyl and o-tolyl-piperazine substituents enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The anticancer activity is often assessed using the MTT assay, where the viability of cancer cells is measured after treatment with the compound.
- Case Study : A study involving a related pyrazolo[1,5-a]pyrimidine showed promising results against glioblastoma cell lines, indicating that modifications to the structure can enhance efficacy against specific cancer types .
Kinase Inhibition
Kinase inhibition is a critical mechanism through which many anticancer agents exert their effects. The compound's ability to inhibit specific kinases may contribute to its anticancer properties. For example, related compounds have shown low micromolar activity against kinases involved in oncogenic signaling pathways such as AKT .
- Research Findings : In vitro studies indicated that certain derivatives could inhibit 3D neurosphere formation in glioma stem cells while exhibiting minimal toxicity towards non-cancerous cells . This selectivity is crucial for developing effective cancer therapies.
Antimicrobial Activity
In addition to anticancer properties, pyrazolo[1,5-a]pyrimidines have been evaluated for antimicrobial activity. Compounds with similar structures have shown significant antimicrobial effects against various pathogens.
- Antimicrobial Testing : The antimicrobial activity is typically evaluated using standard methods such as the tube dilution technique. Compounds exhibiting comparable efficacy to standard drugs like ciprofloxacin are considered promising candidates for further development .
Molecular Docking Studies
Molecular docking studies provide insights into how these compounds interact at the molecular level with their biological targets. Such studies have been conducted to predict binding affinities and elucidate mechanisms of action.
Scientific Research Applications
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit anticancer activity by inhibiting various cancer cell lines. The compound has been studied for its potential to act as an antitumor agent through mechanisms such as:
- Inhibition of Cell Proliferation : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival .
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells, leading to programmed cell death. This effect is often mediated through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research suggests that certain derivatives can exhibit significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown that these compounds can be comparable to standard antimicrobial agents .
Case Study 1: Anticancer Activity
A study published in Molecules highlighted the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives for anticancer activity. The results indicated that certain derivatives exhibited potent activity against human cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyrazolo[1,5-a]pyrimidines. In this study, the synthesized compounds were tested against a panel of bacteria and fungi. The findings demonstrated that some derivatives had comparable efficacy to established antimicrobial agents like ciprofloxacin and fluconazole .
Summary Table of Applications
Comparison with Similar Compounds
Key Observations:
- 4-Chlorophenyl vs. Phenyl: The 4-chlorophenyl group in 12b enhances safety (non-mutagenic) and efficacy (higher TI) compared to phenyl-substituted 12a .
- Piperazinyl Substituents : The o-tolyl group in the target compound may improve lipophilicity and receptor binding compared to simpler piperidinyl or unsubstituted piperazinyl analogs (e.g., 12b, 12a) .
Therapeutic Index and Cytotoxicity
Pyrazolo[1,5-a]pyrimidines exhibit varying therapeutic indices (TI), calculated as the ratio of cytotoxicity in normal vs. cancer cells:
| Compound | TI (A549 Lung Cancer) | TI (Caco-2 Colorectal Cancer) | Cytotoxicity Prediction |
|---|---|---|---|
| 12b | 7.52 | 10.24 | Non-toxic |
| 12a | <7.52 (inferred) | <10.24 (inferred) | Non-toxic |
| Doxorubicin | 2.42 | 2.67 | Highly toxic |
- 12b outperforms both 12a and the standard chemotherapeutic doxorubicin, indicating a broader safety margin .
Antioxidant and Anti-Arthritic Activity
Antioxidant Activity (DPPH and ABTS Radical Scavenging):
| Compound | DPPH IC50 (mg/mL) | ABTS Inhibition (%) | Total Antioxidant Capacity (TAC, mg gallic acid/g) |
|---|---|---|---|
| 12b | 18.33 ± 0.04 | 28.23 ± 0.06 | 31.27 ± 0.07 |
| 12a | Similar to 12b | Similar to 12b | 30.58 ± 0.07 |
Anti-Arthritic Activity (Proteinase Inhibition):
| Compound | Proteinase Denaturation Inhibition (%) | Proteinase Activity Inhibition (%) |
|---|---|---|
| 12b | 17.55 ± 0.04 | 16.25 ± 0.04 |
| 12a | 16.24 ± 0.04 | 14.91 ± 0.03 |
| Diclofenac | 49.33 ± 0.11 | 41.88 ± 0.09 |
- 12b shows marginally superior antioxidant and anti-arthritic activity compared to 12a, attributed to electron-withdrawing 4-chlorophenyl enhancing radical scavenging and enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
